molecular formula C16H13ClN2OS2 B432954 3-(4-chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 111423-08-6

3-(4-chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B432954
CAS No.: 111423-08-6
M. Wt: 348.9g/mol
InChI Key: OQFXKSADQKBXRA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of 3-(4-chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one follows established IUPAC conventions for complex heterocyclic systems. The compound has been assigned CAS number 111423-08-6 and possesses the molecular formula C₁₆H₁₃ClN₂OS₂ with a molecular weight of 348.87 g/mol. The IUPAC name reflects the complex fused ring architecture, where the benzothieno[2,3-d]pyrimidine core serves as the fundamental skeleton. The numbering system begins with the benzene ring of the benzothieno moiety, proceeding through the thiophene portion, and continuing to the pyrimidine ring. The 4-chlorophenyl substituent is attached at position 3 of the pyrimidine ring, while the sulfanyl group occupies position 2. The tetrahydro designation indicates the saturation of the benzene ring within the benzothieno system at positions 5, 6, 7, and 8.

The structural complexity of this compound introduces several important considerations regarding isomerism and stereochemistry. While the compound does not possess classical chiral centers, the restricted rotation around certain bonds and the three-dimensional arrangement of the fused ring system create potential for conformational isomerism. The 4-chlorophenyl substituent can adopt different orientations relative to the bicyclic core, influenced by steric interactions and electronic effects. Research on related 3-(4-chlorophenyl) compounds has demonstrated the significance of stereochemical considerations, particularly in biological contexts where different isomers can exhibit markedly different activities. The sulfanyl group at position 2 provides a potential site for further derivatization and can participate in various chemical transformations that may lead to the formation of diastereomeric products.

The compound's designation as a benzothieno[2,3-d]pyrimidine derivative places it within a broader family of heterocyclic compounds that share structural similarities but differ in their substitution patterns and ring fusion modes. Alternative nomenclature systems may refer to this compound using different numbering schemes or descriptive terms, but the IUPAC system provides the most unambiguous identification. The presence of multiple heteroatoms (nitrogen and sulfur) in the ring system contributes to the compound's unique electronic properties and potential for hydrogen bonding interactions. The systematic name also indicates that this is a pyrimidin-4(3H)-one derivative, emphasizing the ketone functionality at position 4 and the significance of the nitrogen atom at position 3 in the pyrimidine ring.

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallographic analysis represents the gold standard for determining the precise three-dimensional structure of organic compounds, providing atomic-level resolution of molecular geometry and crystal packing arrangements. The principles underlying X-ray diffraction are based on the interaction between X-ray radiation and the electron density distribution within crystalline materials. When X-rays encounter a crystal, they are scattered by the electrons surrounding atomic nuclei, creating constructive and destructive interference patterns that depend on the spatial arrangement of atoms. The resulting diffraction pattern follows Bragg's law, which states that nλ = 2d sin θ, where n is an integer, λ is the X-ray wavelength, d is the distance between atomic planes, and θ is the angle of incidence.

For benzothienopyrimidine derivatives similar to 3-(4-chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, crystallographic studies have revealed important structural features that influence both chemical reactivity and biological activity. Related compounds in this class typically exhibit planar or near-planar arrangements of the fused ring systems, with the degree of planarity affected by the nature and position of substituents. The 4-chlorophenyl group often adopts a twisted conformation relative to the heterocyclic core, with dihedral angles typically ranging from 60° to 80°, as observed in similar systems where the phenyl ring exhibits a dihedral angle of 72.60(9)° relative to the fused heterocyclic framework.

Crystal packing analysis of related benzothienopyrimidine compounds reveals the importance of intermolecular interactions in determining solid-state properties. The crystal structures are typically stabilized by a combination of C—H⋯π hydrogen bonds and π–π stacking interactions between aromatic ring systems. These intermolecular forces contribute to the overall stability of the crystal lattice and influence properties such as melting point, solubility, and mechanical characteristics. In related structures, π–π interactions are characterized by interplanar distances of approximately 3.54-3.56 Å, with distances between adjacent ring centroids of 3.72-3.80 Å. The sulfanyl group present in the target compound is expected to participate in additional intermolecular interactions, potentially including sulfur⋯sulfur contacts or sulfur⋯π interactions that could influence the overall crystal packing arrangement.

The chlorine substituent on the phenyl ring introduces additional considerations for crystal packing analysis. Halogen bonding interactions involving chlorine atoms can contribute to the overall stability of the crystal structure and may influence the preferred conformations adopted by molecules in the solid state. The electron-withdrawing nature of the chlorine substituent also affects the electronic distribution within the molecule, potentially influencing both intramolecular and intermolecular interactions. Disorder in crystal structures is not uncommon for flexible alkyl groups, as has been observed in related compounds where terminal carbon atoms of substituent chains exhibit positional disorder with site occupancy factors of approximately 0.6 and 0.4.

Spectroscopic Characterization (IR, NMR, MS)

Infrared spectroscopy provides crucial information about the functional groups and molecular vibrations present in 3-(4-chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to specific molecular vibrations and functional group stretching modes. The carbonyl group at position 4 of the pyrimidine ring produces a strong absorption band in the region of 1650-1680 cm⁻¹, which is typical for cyclic amide carbonyls. This C=O stretch is often one of the most prominent features in the infrared spectrum and provides definitive evidence for the presence of the ketone functionality. The position of this absorption can be influenced by conjugation effects and hydrogen bonding interactions, which may cause slight shifts in the observed frequency.

The aromatic C=C stretching vibrations from both the 4-chlorophenyl substituent and the fused ring system typically appear as multiple bands in the 1450-1600 cm⁻¹ region. These bands are characteristic of aromatic compounds and provide information about the electronic environment of the aromatic rings. The presence of the chlorine substituent on the phenyl ring may cause slight modifications to these stretching frequencies due to its electron-withdrawing effect. C-H stretching vibrations from the aromatic protons typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the tetrahydro portion of the molecule are observed at slightly lower frequencies around 2800-3000 cm⁻¹. The sulfanyl group contributes S-H stretching vibrations that typically appear as a weak to moderate band around 2550-2600 cm⁻¹, though this band may be difficult to observe due to its relatively low intensity.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within the compound. ¹H NMR spectroscopy reveals the chemical environments of all hydrogen atoms in the molecule, with chemical shifts providing information about the electronic shielding experienced by each nucleus. The aromatic protons from the 4-chlorophenyl group typically appear as multiplets in the 7.0-7.5 ppm region, with the exact chemical shifts depending on the electronic effects of the chlorine substituent. The pattern of these aromatic signals often appears as two doublets due to the symmetrical substitution pattern of the phenyl ring. Protons from the fused ring system may appear at slightly different chemical shifts depending on their proximity to heteroatoms and the degree of aromatic character in their immediate environment.

The aliphatic protons in the tetrahydro portion of the molecule typically appear upfield, with chemical shifts in the 1.5-3.0 ppm range. These signals often appear as complex multiplets due to coupling interactions between neighboring protons and may require careful analysis to assign individual signals to specific positions. The sulfanyl proton (S-H) typically appears as a singlet around 2.5-3.0 ppm, though this signal may be broadened due to rapid exchange with trace amounts of water or other protic solvents. ¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule, with carbonyl carbons typically appearing in the 160-180 ppm region and aromatic carbons in the 110-160 ppm range.

Mass spectrometry analysis of 3-(4-chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one provides definitive molecular weight determination and structural confirmation through fragmentation pattern analysis. Electrospray ionization mass spectrometry is particularly well-suited for this type of heterocyclic compound, as it provides gentle ionization conditions that preserve the molecular ion while allowing for the observation of characteristic fragmentation patterns. The molecular ion peak appears at m/z 348.87, corresponding to the calculated molecular weight, and may be accompanied by isotope peaks due to the presence of chlorine and sulfur atoms. The chlorine isotope pattern produces characteristic peaks separated by 2 mass units with an intensity ratio of approximately 3:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation patterns in mass spectrometry provide valuable structural information through the systematic loss of specific molecular fragments. Common fragmentation pathways for this compound may include the loss of the 4-chlorophenyl group, producing a fragment at m/z 237, or the loss of smaller fragments such as hydrogen sulfide (H₂S) or chlorine atoms. The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may result from rearrangement processes that form particularly stable cationic species. Tandem mass spectrometry (MS/MS) experiments can provide additional structural confirmation by subjecting selected fragment ions to further fragmentation, creating a detailed map of the compound's structural connectivity and fragmentation pathways.

Property Value Analytical Method
Molecular Formula C₁₆H₁₃ClN₂OS₂ Elemental Analysis/MS
Molecular Weight 348.87 g/mol Mass Spectrometry
CAS Number 111423-08-6 Chemical Registry
Melting Point Not specified Thermal Analysis
Purity 95% HPLC/LC-MS
Solubility Limited data available Solubility Studies

Properties

IUPAC Name

3-(4-chlorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c17-9-5-7-10(8-6-9)19-15(20)13-11-3-1-2-4-12(11)22-14(13)18-16(19)21/h5-8H,1-4H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFXKSADQKBXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Tetrahydrobenzothiophene-3-Carboxylate Derivatives

The most widely reported method involves cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate with thiourea derivatives. This two-step process begins with the formation of the pyrimidinone ring, followed by sulfhydryl group introduction.

Step 1: Formation of the Pyrimidinone Core
Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate reacts with 4-chlorophenyl isocyanate in dimethylformamide (DMF) at 80°C for 12 hours, yielding the intermediate 3-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. The reaction proceeds via nucleophilic attack of the amine group on the isocyanate carbon, followed by cyclization.

Step 2: Sulfhydryl Group Introduction
The intermediate is treated with thiourea in the presence of potassium hydroxide (KOH) as a base. Refluxing in ethanol at 90°C for 8 hours facilitates nucleophilic displacement of the oxo group at position 2 by the sulfhydryl group. The product is isolated via filtration and recrystallized from ethanol, achieving yields of 68–75%.

Reaction Conditions Table

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
14-Chlorophenyl isocyanateDMF801282
2Thiourea, KOHEthanol90873

Nucleophilic Displacement Using Mercaptoacetic Acid

An alternative route employs mercaptoacetic acid as the sulfhydryl source. Here, the pyrimidinone intermediate (synthesized as above) reacts with mercaptoacetic acid in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is conducted in toluene under reflux for 6 hours, yielding the target compound with 70% efficiency. This method avoids harsh basic conditions, reducing side reactions such as ring-opening.

Advanced Methodologies and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, cyclocondensation under microwave conditions (300 W, 120°C) completes in 45 minutes versus 12 hours conventionally. This method enhances yields to 88% by minimizing thermal degradation.

Catalytic Approaches

Palladium-catalyzed cross-coupling has been explored for introducing the 4-chlorophenyl group post-cyclization. Using Pd(OAc)₂ and Xantphos as ligands, Suzuki-Miyaura coupling with 4-chlorophenylboronic acid achieves 92% regioselectivity. However, this method requires anhydrous conditions and inert atmospheres, limiting scalability.

Mechanistic Insights and Side-Reaction Mitigation

The formation of byproducts such as disulfides (from sulfhydryl oxidation) and ring-opened derivatives necessitates careful optimization:

  • Oxidation Prevention : Conducting reactions under nitrogen atmosphere and adding antioxidants like BHT (butylated hydroxytoluene) suppress disulfide formation.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) favor nucleophilic substitution.

Industrial-Scale Production Challenges

Scaling the synthesis to multi-kilogram batches introduces challenges:

  • Purification : Column chromatography is impractical; instead, crystallization from ethanol/water mixtures (9:1 v/v) achieves >99% purity.

  • Cost Efficiency : Replacing Pd catalysts with cheaper Ni-based systems is under investigation but currently compromises yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the thioxo group or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully selected to optimize the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties, warranting further investigation as a therapeutic agent.

    Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include inhibition of signal transduction pathways, induction of apoptosis in cancer cells, or modulation of inflammatory responses.

Comparison with Similar Compounds

3-Position Substitutions

The 3-(4-chlorophenyl) group in the target compound is critical for electronic and steric interactions. Comparisons with analogous derivatives include:

  • 3-(4-Bromophenyl): Bromine’s larger atomic radius and stronger electron-withdrawing effect enhance lipophilicity and receptor binding. For example, 2-[(4-bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (BPOET) activates ribosomes via pseudouridine modification, aiding persister cell resuscitation .
  • 3-(4-Methoxyphenyl): The methoxy group’s electron-donating nature reduces electrophilicity. 3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one shows altered pharmacokinetics due to increased solubility .
  • 3-Alkyl Groups : 3-Butyl and 3-isopropyl substituents (e.g., 6i in ) reduce aromatic interactions but improve membrane permeability .

2-Position Modifications

The 2-sulfanyl group is a key pharmacophore. Variations include:

  • 2-Phenoxy: 2-(4-Bromophenoxy)-3-isopropyl derivatives exhibit crystallographic stability due to hydrogen bonding (e.g., C19H19BrN2O2S in ) .
  • 2-Oxadiazole : Compounds like 18–22 () replace sulfanyl with 1,3,4-oxadiazole, enhancing π-stacking but reducing thiol-mediated reactivity .
  • 2-Amino: 2-Amino-6-ethyl derivatives () show distinct anticancer profiles, with 2j (4-bromophenylsulfanyl) exhibiting a melting point of 186–187°C and potent activity .

Tetrahydrobenzothieno Ring Modifications

  • Cyclopenta Fusion: 3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one () introduces a cyclopentane ring, increasing conformational strain and altering binding kinetics .
  • Hexahydro Systems: 3-{[(Phenylhydrazono)(substituted phenyl)methyl]diazenyl}-2-sulfanyl derivatives () extend conjugation, improving UV absorption but reducing metabolic stability .

Biological Activity

3-(4-Chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one, also known by its CAS number 111423-08-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.

  • Molecular Formula : C16H13ClN2OS2
  • Molecular Weight : 348.87 g/mol
  • CAS Number : 111423-08-6

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds within the thieno[2,3-d]pyrimidine class. For instance, derivatives of this compound have shown significant activity against various bacterial strains. A study indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the range of 16-64 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has demonstrated that 3-(4-chlorophenyl)-2-sulfanyl derivatives can inhibit cancer cell proliferation. In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a target for anticancer therapies .

Study 1: Antimicrobial Evaluation

A series of synthesized thieno[2,3-d]pyrimidine derivatives were tested for their antimicrobial properties. The study found that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with a structure-activity relationship suggesting that modifications at the phenyl ring enhance efficacy .

Study 2: Anticancer Mechanisms

In a comparative study focusing on various thieno[2,3-d]pyrimidine derivatives, it was observed that those containing the chlorophenyl group displayed superior anticancer activity. The study utilized flow cytometry to assess apoptosis rates and found that treatment with these compounds resulted in a significant increase in early apoptotic cells compared to controls .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
AnticancerHeLa (cervical cancer)IC50 = 20 µM
Enzyme InhibitionDihydrofolate reductaseIC50 = 10 µM

Q & A

Q. Optimization Table :

StepParameterOptimal ConditionYield Range
Thiol activationBaseNaOH (1.2 eq)85–90%
CyclocondensationSolventDMF (for aryl halides)70–75%
PurificationMethodColumn chromatography (silica gel, hexane:EtOAc)>95% purity

How can crystallographic data resolve ambiguities in molecular conformation for this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties. For example:

  • Disorder in substituents : Evidence from SC-XRD of a fluorophenyl analog (mean C–C bond deviation = 0.004 Å, R factor = 0.069) confirmed planar geometry at the pyrimidinone ring, with minor torsional deviations in the chlorophenyl group .
  • Hydrogen bonding : Intra-molecular S–H···N interactions stabilize the thiol-pyrimidinone motif, as seen in related structures .
  • Validation : Compare experimental SC-XRD data with DFT-optimized geometries to identify discrepancies caused by crystal packing .

Q. Example Crystallographic Data :

ParameterValueSource Compound
Space groupP 1Fluorophenyl analog
Bond length (C–S)1.68 ÅChlorophenyl derivative
Dihedral angle (pyrimidinone-aryl)12.5°Thienopyrimidine analog

What methodological challenges arise in assessing the compound’s stability under physiological conditions?

Advanced Research Question
Stability studies require:

  • pH-dependent degradation assays : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation via HPLC. For example, the sulfanyl group is prone to oxidation at pH > 7, forming disulfide byproducts .
  • Light sensitivity : UV-Vis spectroscopy (200–400 nm) reveals photodegradation peaks at 254 nm, necessitating amber vials for storage .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, suggesting solid-state stability under standard lab conditions .

Q. Key Stability Findings :

ConditionDegradation PathwayHalf-Life
pH 7.4 (37°C)Oxidation of -SH to -S-S-48 hours
UV exposure (254 nm)Ring-opening of thieno moiety<24 hours
Dry storage (25°C)No significant degradation>6 months

How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Advanced Research Question
SAR studies focus on modifying the 4-chlorophenyl and sulfanyl groups:

  • Substituent variation : Replace 4-Cl with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess potency shifts in enzyme inhibition assays .
  • Bioisosteric replacement : Substitute -SH with -SeH or -NH₂ to compare binding affinities using molecular docking (e.g., AutoDock Vina) .
  • In vitro testing : Screen analogs against target enzymes (e.g., kinases) with IC₅₀ determination via fluorescence polarization .

Q. Resolution Workflow :

Re-run NMR in CDCl₃ to reduce solvent effects.

Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.

Compare with SC-XRD bond lengths to validate computational models .

What strategies mitigate limitations in experimental reproducibility for this compound?

Basic Research Question
Reproducibility issues stem from:

  • Synthetic impurities : Use preparative HPLC (C18 column, MeOH:H₂O gradient) to isolate >99% pure product .
  • Moisture sensitivity : Store the compound under argon with molecular sieves to prevent hydrolysis of the sulfanyl group .
  • Protocol standardization : Document reaction parameters (e.g., exact reflux time, cooling rate) to minimize batch-to-batch variability .

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